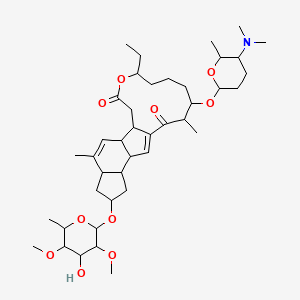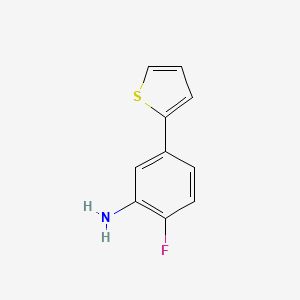![molecular formula C12H17ClN2O3S B12075561 3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B12075561.png)
3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide is a chemical compound with the molecular formula C12H17ClN2O3S. It is known for its unique structure, which includes a chloro group, a dimethylsulfamoyl group, and a methylphenyl group. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide typically involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide
- 3-chloro-N-(3-(n,n-dimethylsulfamoyl)-4-methylphenyl)propanamide
Uniqueness
3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide is unique due to its specific structural features, such as the position of the chloro and dimethylsulfamoyl groups.
Properties
Molecular Formula |
C12H17ClN2O3S |
|---|---|
Molecular Weight |
304.79 g/mol |
IUPAC Name |
3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide |
InChI |
InChI=1S/C12H17ClN2O3S/c1-9-4-5-10(14-12(16)6-7-13)8-11(9)19(17,18)15(2)3/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
InChI Key |
ZZXCPZBTWOFAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)


![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)





